シス-ACCP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

科学的研究の応用

cis-2-Aminocyclohexylcarbamoylphosphonic acid has several scientific research applications, including:

作用機序

Safety and Hazards

生化学分析

Biochemical Properties

cis-ACCP preferentially inhibits MMP-2 and MMP-9, with a preference for MMP-2 . The specificity of cis-ACCP regarding binding to these enzymes indicates its potential role in modulating biochemical reactions involving MMPs .

Cellular Effects

The addition of cis-ACCP to tumor cells can prevent their migration dose-dependently, about 90% at the highest concentration tested . This suggests that cis-ACCP can influence cell function by modulating cell signaling pathways related to cell migration .

Molecular Mechanism

cis-ACCP exerts its effects at the molecular level by binding to and inhibiting the activity of MMP-2 and MMP-9 . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in pathways related to cell migration .

Temporal Effects in Laboratory Settings

In laboratory settings, cis-ACCP has shown to reduce metastasis formation in mice by approximately 90% when administered by a repetitive once daily dosing regimen . This suggests that cis-ACCP has long-term effects on cellular function, particularly in inhibiting cell migration .

Dosage Effects in Animal Models

In animal studies, cis-ACCP was non-toxic up to 500 mg/kg, following intraperitoneal administration daily for two weeks . The effects of cis-ACCP varied with different dosages, with a threshold effect observed at lower doses and a significant reduction in metastasis formation at higher doses .

Metabolic Pathways

Given its role as an inhibitor of MMP-2 and MMP-9, it is likely that cis-ACCP interacts with enzymes and cofactors involved in the regulation of these MMPs .

Transport and Distribution

The pharmacokinetic investigation in rats revealed distribution restricted into the extracellular fluid, the site of action for the antimetastatic activity and rapid elimination from blood . This suggests that cis-ACCP is transported and distributed within cells and tissues in a manner that allows it to exert its inhibitory effects on MMP-2 and MMP-9 .

Subcellular Localization

Given its role as an MMP inhibitor, it is likely that cis-ACCP is localized to areas of the cell where MMP-2 and MMP-9 are active .

準備方法

シス-2-アミノシクロヘキシルカルバモイルホスホン酸は、シクロヘキシルアミンとホスホン酸誘導体を用いた一連の化学反応によって合成されます . 反応条件は、多くの場合、最終生成物の目的の立体化学を確保するために、制御された温度と特定の触媒の使用を必要とします . 工業生産方法は、これらの反応をスケールアップし、より高い収量と純度を得るための条件を最適化することを含む場合があります .

化学反応の分析

シス-2-アミノシクロヘキシルカルバモイルホスホン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化された生成物を形成することができます。

還元: 還元反応は、シス-2-アミノシクロヘキシルカルバモイルホスホン酸をその還元形に変換することができます。

置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒などがあります.

科学研究の応用

シス-2-アミノシクロヘキシルカルバモイルホスホン酸は、以下を含むいくつかの科学研究の応用があります。

化学反応の分析

cis-2-Aminocyclohexylcarbamoylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert cis-2-Aminocyclohexylcarbamoylphosphonic acid into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

類似化合物との比較

シス-2-アミノシクロヘキシルカルバモイルホスホン酸は、マトリックスメタロプロテアーゼ-2とマトリックスメタロプロテアーゼ-9に対するその選択性においてユニークです . 類似の化合物には以下が含まれます。

トランス-2-アミノシクロヘキシルカルバモイルホスホン酸: この化合物はゼラチナーゼを阻害しませんが、マトリックスメタロプロテアーゼ-3とマトリックスメタロプロテアーゼ-13に対して中等度の活性を持っています.

他のマトリックスメタロプロテアーゼ阻害剤: これらには、バティマスタットやマリマスタットなどの化合物があり、より幅広い阻害プロファイルを持っていますが、シス-2-アミノシクロヘキシルカルバモイルホスホン酸の選択性を欠いている可能性があります.

シス-2-アミノシクロヘキシルカルバモイルホスホン酸は、マトリックスメタロプロテアーゼ-2とマトリックスメタロプロテアーゼ-9の特異的な阻害によって際立っており、これらの酵素に焦点を当てた研究において貴重なツールとなっています .

特性

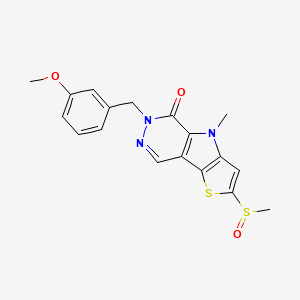

IUPAC Name |

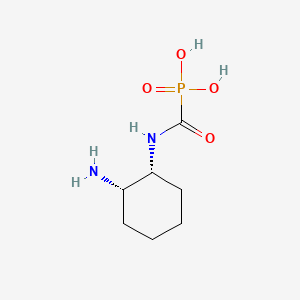

[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCXISPZIHYKQD-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does cis-ACCP interact with its target and what are the downstream effects?

A1: cis-ACCP acts as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) [, ]. MMPs are zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix components. By inhibiting MMP-2 activity, cis-ACCP prevents the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis. This ultimately leads to a reduction in metastasis formation.

Q2: Are there any known structure-activity relationships for cis-ACCP or related compounds?

A3: Research on diphenyl ether-derived carbamoylphosphonate MMP inhibitors, structurally related to cis-ACCP, revealed that the length of the polymethylene chain significantly influences MMP inhibitory activity and selectivity []. Compounds with 5-6 methylene units exhibited the most potent and selective inhibition of MMP-2, whereas shorter (2-4 methylene units) and longer (7-8 methylene units) chain lengths resulted in decreased or abolished activity []. This suggests that specific structural features are crucial for optimal interaction with the MMP-2 active site and subsequent inhibition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B560307.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)